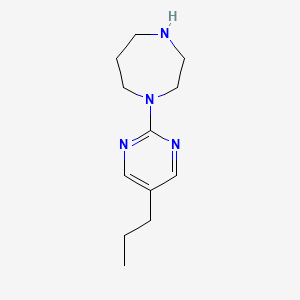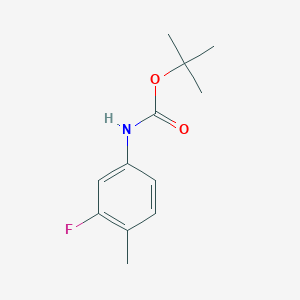
tert-Butyl (3-fluoro-4-methylphenyl)carbamate
Overview
Description
Tert-Butyl (3-fluoro-4-methylphenyl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. It is a carbamate derivative that has been utilized in various research studies to investigate the biochemical and physiological effects of the compound.
Mechanism of Action
The mechanism of action of tert-Butyl (3-fluoro-4-methylphenyl)carbamate is not fully understood. However, it is believed that the compound interacts with various enzymes and receptors in the body, leading to the modulation of their activity. The compound has been shown to inhibit the activity of cholinesterases and acetylcholinesterases, leading to an increase in the levels of acetylcholine in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of acetylcholine in the body, leading to an increase in cognitive function. The compound has also been shown to have anti-inflammatory properties, leading to a reduction in inflammation in the body. This compound has also been shown to have anticonvulsant properties, leading to a reduction in seizure activity.
Advantages and Limitations for Lab Experiments
Tert-Butyl (3-fluoro-4-methylphenyl)carbamate has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized and purified using standard techniques. The compound has also been shown to have a high affinity for various enzymes and receptors, making it a useful tool for investigating their activity. However, the compound also has some limitations. It has been shown to have a relatively short half-life in the body, making it difficult to study its long-term effects. Additionally, the compound has been shown to have some toxicity in animal studies, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research of tert-Butyl (3-fluoro-4-methylphenyl)carbamate. One potential area of research is the investigation of the compound's effects on various neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential area of research is the investigation of the compound's potential as a therapeutic agent for various inflammatory diseases. Additionally, further studies are needed to investigate the long-term effects and toxicity of the compound in animal models.
Scientific Research Applications
Tert-Butyl (3-fluoro-4-methylphenyl)carbamate has been utilized in various research studies to investigate the biochemical and physiological effects of the compound. It has been used as a research tool to study the activity of enzymes such as cholinesterases and acetylcholinesterases. The compound has also been used to study the binding properties of various ligands to receptors such as nicotinic acetylcholine receptors.
properties
IUPAC Name |
tert-butyl N-(3-fluoro-4-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-8-5-6-9(7-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKALRSFRYOILFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369040 | |
| Record name | tert-butyl N-(3-fluoro-4-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
494789-04-7 | |
| Record name | tert-butyl N-(3-fluoro-4-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



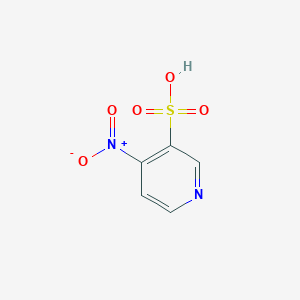
![1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone](/img/structure/B1608022.png)
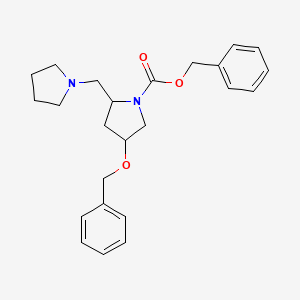
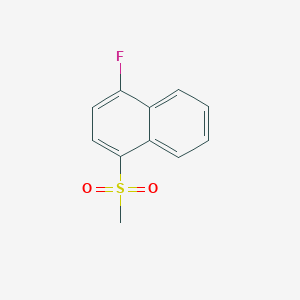
![3-(2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepin-2-YL)-phenol](/img/structure/B1608028.png)
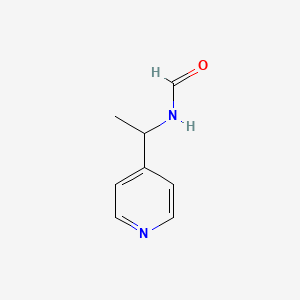
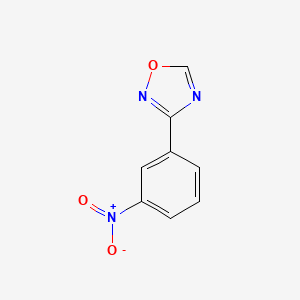


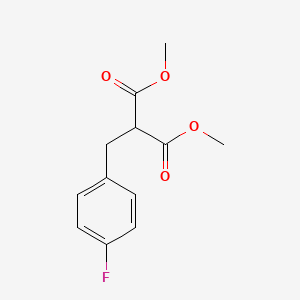
![Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1608038.png)


